Lipophilicity Advantage vs. Methylene-Bridged Analog
The target compound exhibits a computed LogP (XLogP3-AA) of 2.4 [1] and a vendor-calculated LogP of 2.09 , positioning it approximately 0.45–0.76 log units higher than 3-(bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 1312444-18-0), which has a vendor-reported LogP of 1.64 . This difference reflects the direct attachment of the norbornane ring versus insertion of a methylene linker, and translates into a higher predicted passive membrane permeability for the target compound.
| Evidence Dimension | Calculated n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.09 (Fluorochem) or 2.4 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 1312444-18-0): LogP = 1.64 (Fluorochem) |
| Quantified Difference | Δ LogP ≈ +0.45 to +0.76 |
| Conditions | Computed values using standard algorithms (XLogP3-AA on PubChem; proprietary algorithm on Fluorochem datasheets). |
Why This Matters
For procurement in drug discovery campaigns prioritizing blood–brain barrier penetration or cell-based assay performance, the higher lipophilicity of the target molecule may reduce the need for additional structural optimization, saving both synthesis and screening costs.
- [1] PubChem CID 61364169. XLogP3-AA = 2.4. View Source
